Superior Antibacterial Potency with Distinct Non-Membrane-Damaging Mechanism vs. 1-Decanol
In a comprehensive in vitro study evaluating the antimicrobial activity of linear 1-alkanols (C8 to C18) against Staphylococcus aureus, 1-dodecanol (C12) demonstrated a 4-fold lower minimum inhibitory concentration (MIC) than 1-decanol (C10) [1]. While 1-decanol (C10) and 1-undecanol (C11) exhibited potent bactericidal effects through rapid cell membrane damage (evidenced by high K+ ion leakage rates), 1-dodecanol (C12) achieved its superior bacteriostatic activity without causing significant membrane disruption [1]. This indicates a unique mode of antibacterial action for the C12 compound that is not shared by its shorter-chain counterparts.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus FDA209P |
|---|---|
| Target Compound Data | 8 μg/mL (Broth dilution method); 10 μg/mL (Broth dilution with shaking) |
| Comparator Or Baseline | 1-Decanol (C10): 32 μg/mL (Broth dilution method); 40 μg/mL (Broth dilution with shaking) |
| Quantified Difference | 4-fold lower MIC for 1-dodecanol compared to 1-decanol |
| Conditions | Broth microdilution method; Inoculum: S. aureus FDA209P; Medium: Brain Heart Infusion (BHI) broth; Temperature: 37°C |
Why This Matters
This evidence supports the selection of 1-dodecanol for antibacterial applications where a bacteriostatic effect without lytic cell membrane damage is preferred, potentially reducing inflammation or toxicity associated with cytolytic agents.
- [1] Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., Endo, K., Hamashima, H., & Inoue, Y. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. View Source
